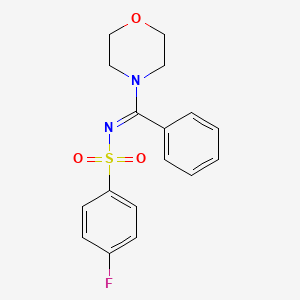![molecular formula C8H14ClF2N3 B2610375 N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride CAS No. 1431970-24-9](/img/structure/B2610375.png)
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride, also known as DFEP, is an important and widely used research chemical in scientific experiments. It is a chiral amine that can be used as a catalyst in a range of reactions, and is used in various biochemical and physiological studies. As a research tool, DFEP has many advantages, including its ability to be synthesized easily, its low cost, and its wide range of applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
A study by Zhao et al. (2020) focused on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, leading to the synthesis of furan derivatives. These compounds showed significant bioactivity against Myzus persicae, illustrating the potential of such structures in developing bioactive agents with agricultural applications Zhao, Y., Wang, W., Liu, X., Geng, R.-L., & Wang, M. (2020). Chinese Journal of Organic Chemistry.
Antimicrobial and Anticancer Agents
The compound's pyrazole moiety is of particular interest in medicinal chemistry due to its prevalence in bioactive molecules. Titi et al. (2020) synthesized and characterized several pyrazole derivatives, identifying pharmacophore sites with antitumor, antifungal, and antibacterial activities. The study highlighted the importance of the aminomethyl chain and the interaction between the amine group and the pyrazole moiety in contributing to the biological activity of these compounds Titi, A., Messali, M., Alqurashy, B. A., Touzani, R., Shiga, T., Oshio, H., ... Ben Hadda, T. (2020). Journal of Molecular Structure.
Catalysts in Polymerization
The incorporation of the difluoroethylamine structure into ligands for metal complexes has shown promise in catalysis. For instance, Matiwane et al. (2020) explored zinc(II) carboxylate complexes derived from pyrazolylethylamine ligands as effective catalysts for the copolymerization of CO2 and cyclohexene oxide. The study demonstrated the complexes' ability to form poly(cyclohexene carbonate) under relatively mild conditions, emphasizing the potential utility of such complexes in environmentally friendly polymer synthesis Matiwane, A., Obuah, C., & Darkwa, J. (2020). Polyhedron.
Propiedades
IUPAC Name |
2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-6(11-4-8(9)10)7-3-12-13(2)5-7;/h3,5-6,8,11H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOMBHDQVRRQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)


![Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2610296.png)
![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)
![N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2610300.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2610302.png)
![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)



![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2610311.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate](/img/structure/B2610315.png)